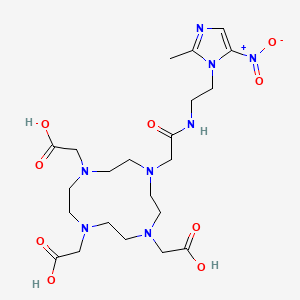
2,2',2''-(10-(2-((2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-(10-(2-((2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid is a complex organic compound that features a tetraazacyclododecane core with three acetic acid groups and a 2-Methyl-5-nitro-1H-imidazol-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(10-(2-((2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid through the Jones oxidation of metronidazole.
Formation of Intermediate: The intermediate is formed by reacting the starting material with ethylenediamine under controlled conditions.
Cyclization: The intermediate undergoes cyclization to form the tetraazacyclododecane core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-(10-(2-((2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Complexation: The tetraazacyclododecane core can form complexes with metal ions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Complexation: Metal salts like copper(II) sulfate or nickel(II) chloride are typical.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The products depend on the nucleophile used.
Complexation: Metal complexes with varying stoichiometries.
Scientific Research Applications
2,2’,2’'-(10-(2-((2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its antimicrobial properties due to the presence of the nitroimidazole moiety.
Industry: Utilized in the development of new materials with specific binding properties.
Mechanism of Action
The mechanism of action of 2,2’,2’'-(10-(2-((2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid involves its ability to form stable complexes with metal ions. The tetraazacyclododecane core provides a strong binding site for metal ions, while the acetic acid groups enhance solubility and reactivity. The nitroimidazole moiety can undergo reduction to form reactive intermediates that interact with biological targets, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: A simpler compound with similar antimicrobial properties.
1,4,7,10-Tetraazacyclododecane: The core structure without the acetic acid groups and nitroimidazole moiety.
Metronidazole: A well-known antimicrobial agent with a similar nitroimidazole structure.
Uniqueness
2,2’,2’'-(10-(2-((2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid is unique due to its combination of a tetraazacyclododecane core, acetic acid groups, and a nitroimidazole moiety
Properties
Molecular Formula |
C22H36N8O9 |
|---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C22H36N8O9/c1-17-24-12-19(30(38)39)29(17)3-2-23-18(31)13-25-4-6-26(14-20(32)33)8-10-28(16-22(36)37)11-9-27(7-5-25)15-21(34)35/h12H,2-11,13-16H2,1H3,(H,23,31)(H,32,33)(H,34,35)(H,36,37) |
InChI Key |
DXENFJBQBDKLKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CCNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,9-Dimethyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B12990396.png)
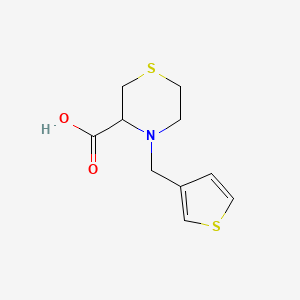
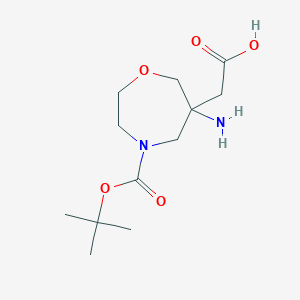
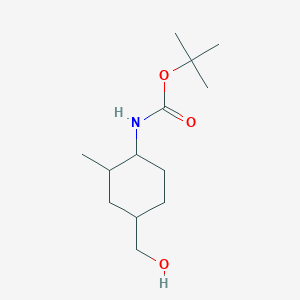
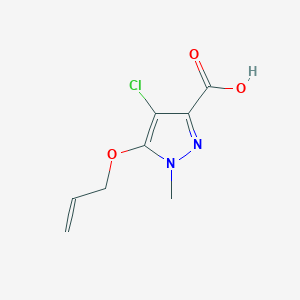
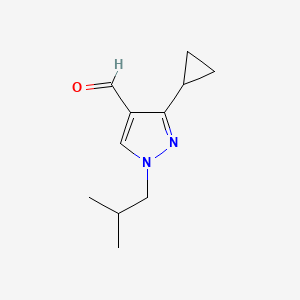
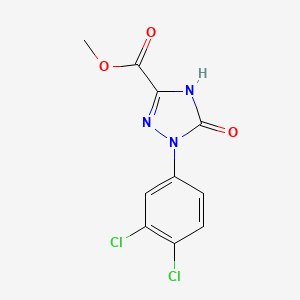
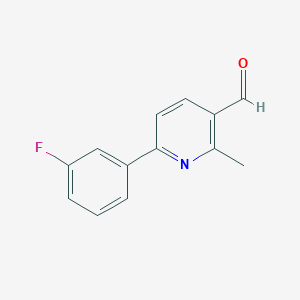
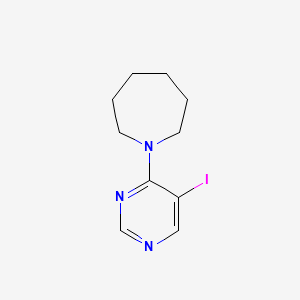
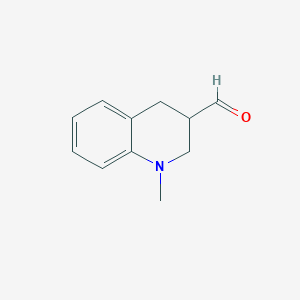
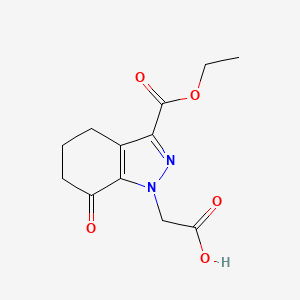
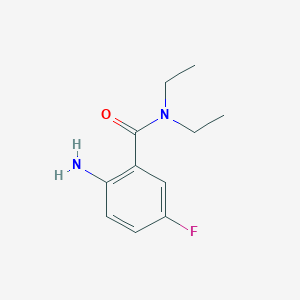
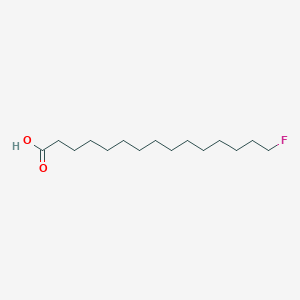
![7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12990470.png)
